![molecular formula C28H28N2O6S B2530674 (Z)-ethyl 7-methyl-3-oxo-5-((E)-styryl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 537685-33-9](/img/structure/B2530674.png)

(Z)-ethyl 7-methyl-3-oxo-5-((E)-styryl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

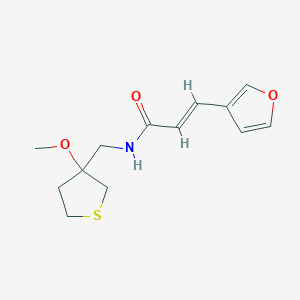

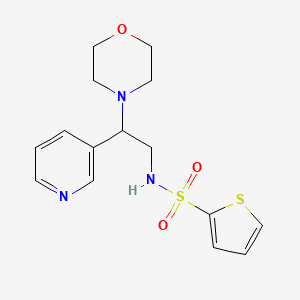

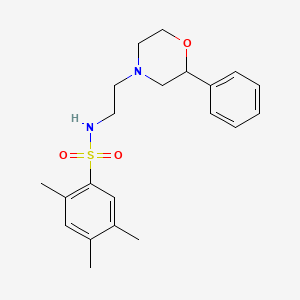

The compound of interest, (Z)-ethyl 7-methyl-3-oxo-5-((E)-styryl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, is a complex molecule that features a thiazolo[3,2-a]pyrimidine core. This core is a fused-ring system combining a thiazole ring and a pyrimidine ring, which is a common structure in various pharmacologically active compounds. The molecule includes several functional groups such as methyl, ethyl, carboxylate, and trimethoxybenzylidene moieties, which can influence its physical, chemical, and biological properties.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through reactions involving 3,4-dihydro-2(H)-pyrimidones, chloroacetic acid, sodium acetate, and benzaldehyde . The synthesis typically involves the formation of a 3-oxo-2-[(Z)-1-phenylmethylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine derivative, which can be further modified to introduce various substituents at different positions on the ring system. The yields of these reactions after recrystallization from ethanol are reported to be between 60-92%.

Molecular Structure Analysis

The molecular structure of a related compound, ethyl (2Z, 5R)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3] thiazolo[3,2-a]pyrimidine-6-carboxylate, has been determined through crystallographic analysis . The molecule crystallizes in the orthorhombic space group and exhibits a screw-boat conformation of the central pyrimidine ring. The dihedral angles between the mean planes of the thiazole, benzyl, and phenyl groups with respect to the pyrimidine ring, as well as between each other, are described, indicating the three-dimensional arrangement of the molecule. This structural information is crucial for understanding the chemical reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactivity of thiazolo[3,2-a]pyrimidine derivatives is influenced by the presence of various substituents and functional groups. The strong intramolecular C–H···S hydrogen bond interactions and close C–H···O contacts play a significant role in the stability and reactivity of these molecules . Additionally, the O–Cg π-ring interactions contribute to the crystal packing and could affect the solubility and crystalline properties of the compound. These intramolecular interactions are supported by DFT molecular orbital calculations, which provide insights into the electronic structure and potential reaction pathways.

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

A new series of ethyl 2-(4-substitutedbenzylidene)-5-(3'-(ethoxycarbonyl)biphenyl-4-yl)-7-methyl-3-oxo-3,5- dihydro-2H-thiazolo(3,2-a)pyrimidine-6-carboxylate derivatives were synthesized, characterized by IR, 1H NMR, 13C NMR, LCMS mass, and C, H, N analyses. These compounds are explored for their in vitro antioxidant activity, antibacterial, and antifungal studies, highlighting their multifaceted potential in biological applications (Maddila et al., 2012).

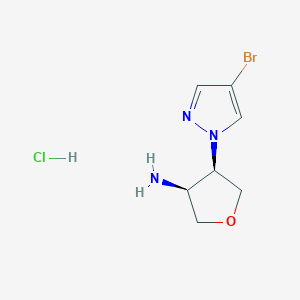

Biological Studies

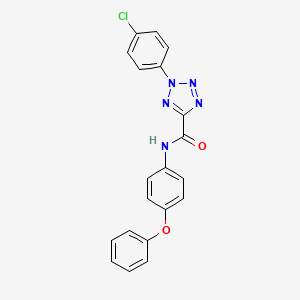

The biological activity of these compounds has been a focal point of research. For instance, novel pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, showing significant cytotoxic activity against various cancer cell lines and inhibition of 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016).

Antimicrobial and Anticancer Evaluation

Another study focused on synthesizing novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone, evaluating them as anti-inflammatory and analgesic agents. These compounds were tested for their COX-1/COX-2 inhibition and showed significant analgesic and anti-inflammatory activities, with some compounds exhibiting high COX-2 selectivity and comparable activity to standard drugs (Abu-Hashem et al., 2020).

Antioxidant and Antimicrobial Activity

Microwave-assisted synthesis was utilized to create new thiazolopyrimidine, thiazolodipyrimidine, and thiazolopyrimidothiazolopyrimidine derivatives, which were evaluated for their potential antioxidant and antimicrobial activities. This approach demonstrated the efficiency of microwave irradiation in enhancing reaction rates and yields, with some compounds showing moderate to good antioxidant and antimicrobial activities (Youssef & Amin, 2012).

Structural and Conformational Analysis

The structural and conformational features of thiazolo[3,2-a]pyrimidines have been explored through crystallographic studies. These studies shed light on the molecular interactions and packing features that contribute to the stability and reactivity of these compounds, providing insights into their potential applications in drug design and materials science (Nagarajaiah & Begum, 2014).

Eigenschaften

IUPAC Name |

ethyl (2Z)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O6S/c1-6-36-27(32)24-17(2)29-28-30(20(24)13-12-18-10-8-7-9-11-18)26(31)23(37-28)16-19-14-21(33-3)25(35-5)22(15-19)34-4/h7-16,20H,6H2,1-5H3/b13-12+,23-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUHOHWGJZCYSJ-RXJBMCDASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2530595.png)

![8-(4-Ethoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2530596.png)

![3-oxo-2-phenyl-5-propyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2530600.png)

![Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2530601.png)

![[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol](/img/structure/B2530605.png)